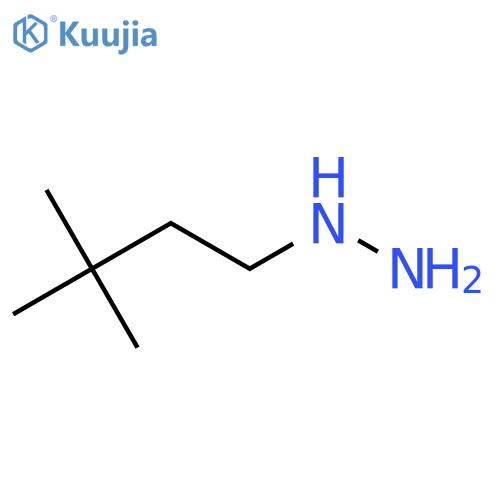Cas no 887591-69-7 ((3,3-dimethylbutyl)hydrazine)
3,3-ジメチルブチルヒドラジンは、特異な構造を持つヒドラジン誘導体です。第三級ブチル基を有するため、高い立体障害性を示し、反応選択性の向上が期待されます。有機合成において、カルボニル化合物との縮合反応やヘテロ環合成の前駆体として有用です。また、熱安定性に優れ、保存性が良好な点が特徴です。医薬品中間体や機能性材料の合成において、効率的な窒素導入剤としての応用が可能です。分子内のヒドラジン基は求核性を示すため、多様な官能基変換にも利用できます。

(3,3-dimethylbutyl)hydrazine structure
商品名:(3,3-dimethylbutyl)hydrazine
(3,3-dimethylbutyl)hydrazine 化学的及び物理的性質
名前と識別子
-
- (3,3-dimethylbutyl)hydrazine
- DTXSID101308763
- EN300-1675439
- AKOS000152491
- SCHEMBL4137252
- 887591-69-7
-
- インチ: 1S/C6H16N2/c1-6(2,3)4-5-8-7/h8H,4-5,7H2,1-3H3
- InChIKey: DRWOEUQOFFPLQC-UHFFFAOYSA-N
- ほほえんだ: N(CCC(C)(C)C)N
計算された属性
- せいみつぶんしりょう: 116.131348519g/mol
- どういたいしつりょう: 116.131348519g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 8
- 回転可能化学結合数: 3
- 複雑さ: 54
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 38Ų
- 疎水性パラメータ計算基準値(XlogP): 1.1
(3,3-dimethylbutyl)hydrazine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1675439-0.1g |
(3,3-dimethylbutyl)hydrazine |
887591-69-7 | 0.1g |
$767.0 | 2023-09-20 | ||
| Enamine | EN300-1675439-10.0g |
(3,3-dimethylbutyl)hydrazine |
887591-69-7 | 10g |
$3746.0 | 2023-06-04 | ||
| Enamine | EN300-1675439-5g |
(3,3-dimethylbutyl)hydrazine |
887591-69-7 | 5g |
$2525.0 | 2023-09-20 | ||
| Enamine | EN300-1675439-0.5g |
(3,3-dimethylbutyl)hydrazine |
887591-69-7 | 0.5g |
$836.0 | 2023-09-20 | ||
| Enamine | EN300-1675439-1.0g |
(3,3-dimethylbutyl)hydrazine |
887591-69-7 | 1g |
$871.0 | 2023-06-04 | ||
| Enamine | EN300-1675439-0.05g |
(3,3-dimethylbutyl)hydrazine |
887591-69-7 | 0.05g |
$732.0 | 2023-09-20 | ||
| Enamine | EN300-1675439-1g |
(3,3-dimethylbutyl)hydrazine |
887591-69-7 | 1g |
$871.0 | 2023-09-20 | ||
| Enamine | EN300-1675439-0.25g |
(3,3-dimethylbutyl)hydrazine |
887591-69-7 | 0.25g |
$801.0 | 2023-09-20 | ||
| Enamine | EN300-1675439-2.5g |
(3,3-dimethylbutyl)hydrazine |
887591-69-7 | 2.5g |
$1707.0 | 2023-09-20 | ||
| Enamine | EN300-1675439-5.0g |
(3,3-dimethylbutyl)hydrazine |
887591-69-7 | 5g |
$2525.0 | 2023-06-04 |
(3,3-dimethylbutyl)hydrazine 関連文献
-
Chandrashekhar D. Bobade,Semonti Nandi,Narendra R. Kale,Shashwat S. Banerjee,Yuvraj N. Patil,Jayant J. Khandare Nanoscale Adv., 2020,2, 2315-2325
-
2. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
-
Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
-
Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
887591-69-7 ((3,3-dimethylbutyl)hydrazine) 関連製品
- 313684-09-2(2-[(2Z)-2-[(4-methoxyphenyl)imino]-4-phenyl-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol)
- 2228725-01-5(4-(3-methyloxetan-3-yl)-1H-pyrazole)
- 899753-78-7(3-(1-ethyl-1H-indol-3-yl)-1-(oxolan-2-yl)methylurea)
- 2649034-23-9(5-(isocyanatomethyl)-3-methoxy-1,2-oxazole)
- 379254-42-9(4-{(4-methyl-4H-1,2,4-triazol-3-yl)sulfanylmethyl}benzohydrazide)
- 896280-92-5(N-(3-methoxypropyl)-N'-{1-(thiophene-2-sulfonyl)pyrrolidin-2-ylmethyl}ethanediamide)
- 2171464-62-1(4-cyano-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5,5,5-trifluoropentanoic acid)
- 67000-41-3(5-Chloro-3-phenyl-1-vinyl-1H-pyrazole)
- 478518-87-5(N-1-13CAcetyl-D-glucosamine)
- 1396706-70-9(1-(2-chlorophenyl)methyl-3-cyclopropyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one)
推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量
